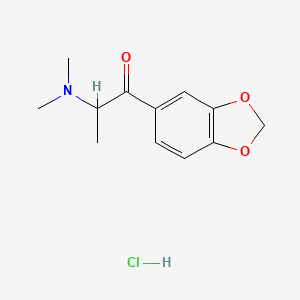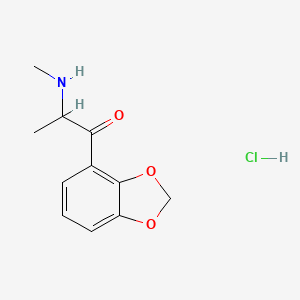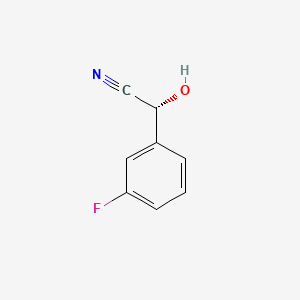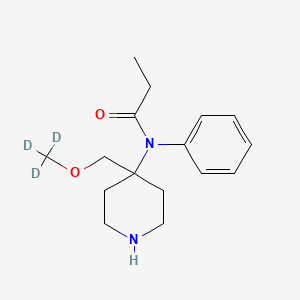
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is a chemical compound with the molecular formula C7H7NO2S. It is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both nitrogen and sulfur atoms to form the isothiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Applications De Recherche Scientifique
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include other isothiazole derivatives, such as:
- Ethanone, 1,1-(3,4-thiazole)diyl
- Ethanone, 1,1-(3,4-oxazole)diyl
- Ethanone, 1,1-(3,4-pyrazole)diyl
Uniqueness
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is unique due to the presence of both nitrogen and sulfur atoms in its isothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
128979-17-9 |
|---|---|
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
1-(3-acetyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)6-3-11-8-7(6)5(2)10/h3H,1-2H3 |
Clé InChI |
XIVXOULYPCGCAM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSN=C1C(=O)C |
SMILES canonique |
CC(=O)C1=CSN=C1C(=O)C |
Synonymes |
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


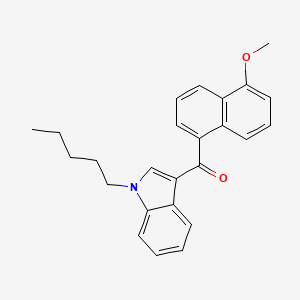
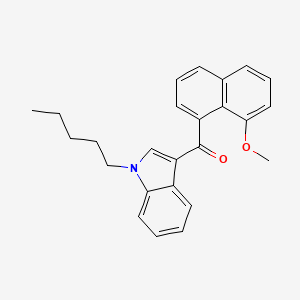
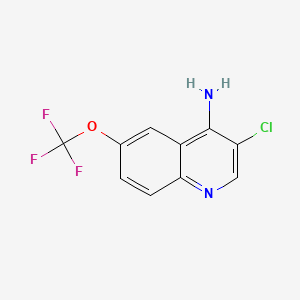
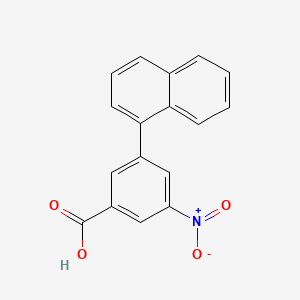
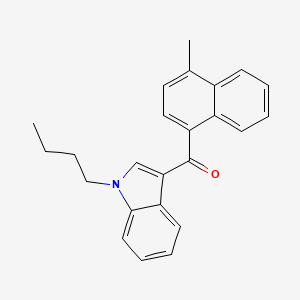
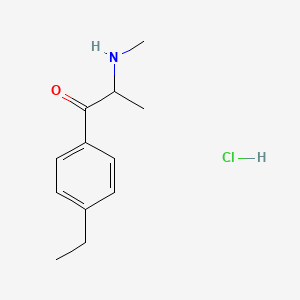
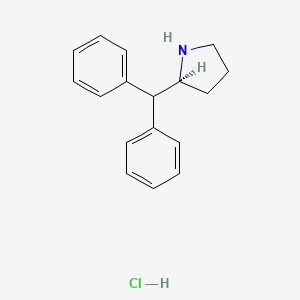
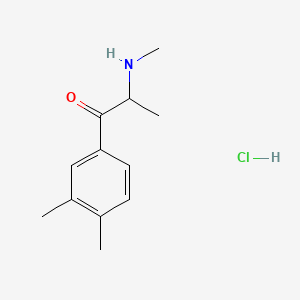
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
